molecular formula C16H18ClNO2 B12305165 Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride

Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride

Cat. No.: B12305165
M. Wt: 291.77 g/mol
InChI Key: RYYDMSMPNITDHP-UHFFFAOYSA-N
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Description

Methyl 3-([1,1’-biphenyl]-4-yl)-2-aminopropanoate hydrochloride is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl group attached to an aminopropanoate moiety, with a methyl group at the 3-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-([1,1’-biphenyl]-4-yl)-2-aminopropanoate hydrochloride typically involves the following steps:

    Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and phenylboronic acid.

    Amination: The biphenyl intermediate undergoes amination to introduce the amino group at the desired position.

    Esterification: The aminopropanoate moiety is introduced through an esterification reaction involving the appropriate carboxylic acid and alcohol.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-([1,1’-biphenyl]-4-yl)-2-aminopropanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

Methyl 3-([1,1’-biphenyl]-4-yl)-2-aminopropanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-([1,1’-biphenyl]-4-yl)-2-aminopropanoate hydrochloride involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the aminopropanoate moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-([1,1’-biphenyl]-4-yl)-2-aminopropanoate
  • Ethyl 3-([1,1’-biphenyl]-4-yl)-2-aminopropanoate
  • Propyl 3-([1,1’-biphenyl]-4-yl)-2-aminopropanoate

Uniqueness

Methyl 3-([1,1’-biphenyl]-4-yl)-2-aminopropanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

Molecular Formula

C16H18ClNO2

Molecular Weight

291.77 g/mol

IUPAC Name

methyl 2-amino-3-(4-phenylphenyl)propanoate;hydrochloride

InChI

InChI=1S/C16H17NO2.ClH/c1-19-16(18)15(17)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13;/h2-10,15H,11,17H2,1H3;1H

InChI Key

RYYDMSMPNITDHP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl

Origin of Product

United States

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